molecular formula C21H31NO2 B5774223 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine

2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine

Cat. No. B5774223
M. Wt: 329.5 g/mol
InChI Key: VEZXLXXUIXEVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as ADEMETHIONINE, is a chemical compound that has been used in scientific research due to its potential therapeutic properties. This compound is a derivative of S-Adenosyl methionine (SAMe) and has been found to have a similar mechanism of action.

Mechanism of Action

2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE acts as a methyl donor and participates in various biochemical reactions. It is involved in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. It also plays a role in the metabolism of homocysteine, which is a risk factor for cardiovascular disease. 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
Biochemical and Physiological Effects:
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been found to have various biochemical and physiological effects. It has been shown to improve liver function and reduce liver damage in animal models of liver disease. It has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders. 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been found to have antidepressant effects and improve mood in human clinical trials.

Advantages and Limitations for Lab Experiments

2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied in animal models and human clinical trials, which provide a wealth of data on its potential therapeutic effects. However, there are also limitations to using 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. Additionally, the mechanism of action of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE. One area of research is the development of more efficient synthesis methods that can produce 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE at a lower cost. Another area of research is the investigation of the mechanism of action of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE for different conditions. Finally, the potential of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE for the treatment of other diseases, such as cancer and autoimmune disorders, should be explored.

Synthesis Methods

The synthesis of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE involves the reaction of 2-adamantylamine with 3,4-dimethoxyphenylacetaldehyde. This reaction is catalyzed by boron trifluoride etherate and yields 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE as the final product. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been used in scientific research as a potential therapeutic agent for various conditions. It has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of liver diseases, neurodegenerative disorders, and depression.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyladamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-22(7-6-14-4-5-19(23-2)20(13-14)24-3)21-17-9-15-8-16(11-17)12-18(21)10-15/h4-5,13,15-18,21H,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZXLXXUIXEVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.